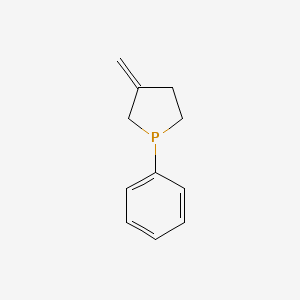
3-Methylidene-1-phenylphospholane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylidene-1-phenylphospholane is a phosphorus-containing heterocyclic compound It is characterized by a five-membered ring structure with a phenyl group and a methylidene group attached to the phosphorus atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Methylidene-1-phenylphospholane can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-phospholene 1-oxide with methylidene reagents under specific conditions. For example, the addition of bromine to 3-methyl-1-phenyl-2-phospholene 1-oxide in the presence of a catalyst like manganese dioxide in dichloromethane can yield 2,3-dibromo-3-methyl-1-phenylphospholane 1-oxide .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylidene-1-phenylphospholane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into different phospholane derivatives.
Substitution: The methylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as organosilanes, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phospholane derivatives, and substituted phospholanes. These products have diverse applications in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
3-Methylidene-1-phenylphospholane has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of 3-Methylidene-1-phenylphospholane involves its interaction with specific molecular targets and pathways. For instance, its derivatives can inhibit certain enzymes or interact with cellular components to induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific derivative and its application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Methylidene-1-phenylphospholane include:
- 3-Methyl-1-phenylphospholane
- 3-Benzyl-1-methylphospholane
- 1,2-Bis(1-phenylphospholan-3-yl)ethane
- 1,6-Bis(1-phenylphospholan-3-yl)hexane
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a methylidene group, which imparts distinct reactivity and properties. This uniqueness makes it valuable in various chemical transformations and applications that other similar compounds may not achieve as effectively.
Eigenschaften
CAS-Nummer |
52561-63-4 |
|---|---|
Molekularformel |
C11H13P |
Molekulargewicht |
176.19 g/mol |
IUPAC-Name |
3-methylidene-1-phenylphospholane |
InChI |
InChI=1S/C11H13P/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-6H,1,7-9H2 |
InChI-Schlüssel |
HBOCHZMHLVXWSY-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1CCP(C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


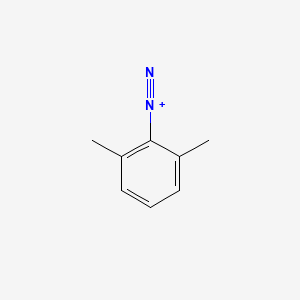
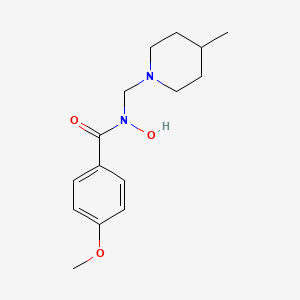
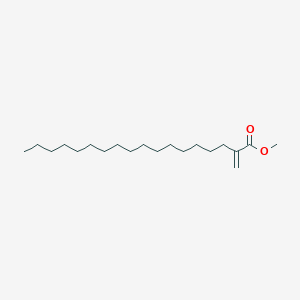
![{[(Pent-4-en-2-yl)oxy]methyl}benzene](/img/structure/B14651785.png)


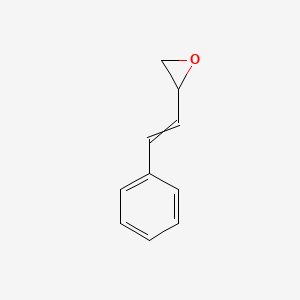
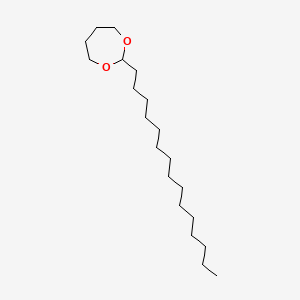
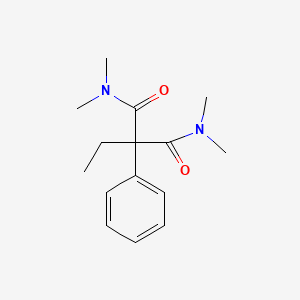
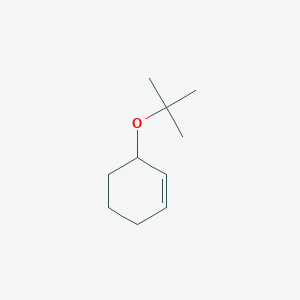
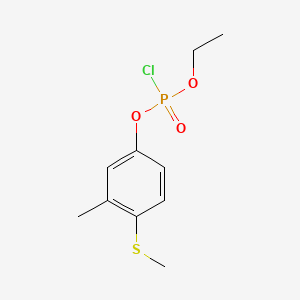
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)

![2-Methyl-N-{[(propan-2-yl)oxy]methyl}prop-2-enamide](/img/structure/B14651844.png)
